![molecular formula C16H23ClN2O2 B4653069 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4653069.png)
1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine
Descripción general
Descripción
1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the B-cell receptor signaling pathway.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it is phosphorylated and activated. This leads to downstream activation of several signaling pathways, including the NF-κB and MAPK pathways, which promote cell survival and proliferation.
1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in inhibition of B-cell proliferation and survival, as well as suppression of cytokine production.
Biochemical and Physiological Effects
1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine has been shown to have potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In addition, 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine is its selectivity for BTK, which reduces the risk of off-target effects. In addition, 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine has demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
One limitation of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine is its potential for drug-drug interactions, as it is metabolized by the CYP3A4 enzyme. This may limit its use in combination with other drugs that are metabolized by the same enzyme.
Direcciones Futuras
There are several potential future directions for the development of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine. One area of interest is the combination of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine with other drugs, such as chemotherapy or immunotherapy, to enhance its efficacy. Another area of interest is the development of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, there is potential for the development of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine as a biomarker for B-cell malignancies, as BTK activity is often dysregulated in these diseases.
Aplicaciones Científicas De Investigación
1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine inhibits BTK activity in B-cell lines and primary human B cells. In vivo studies have demonstrated that 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine can inhibit tumor growth in mouse models of lymphoma and leukemia.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-4-14(16(20)19-9-7-18(3)8-10-19)21-15-11-12(2)5-6-13(15)17/h5-6,11,14H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUQLJMJOOKIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)OC2=C(C=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



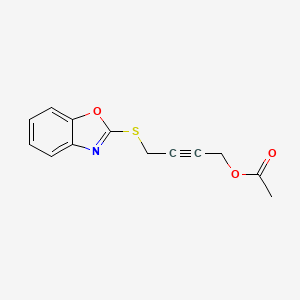
![2-(butylthio)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4652995.png)
![2-[(2,4-dichlorobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4652998.png)
![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4653014.png)
![ethyl N-{[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}glycinate](/img/structure/B4653018.png)
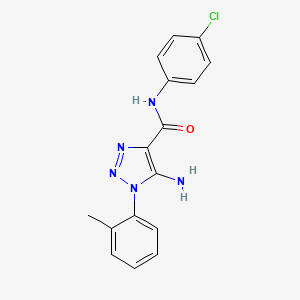
![(4-isopropylbenzylidene){4'-[(4-isopropylbenzylidene)amino]-4-biphenylyl}amine](/img/structure/B4653032.png)
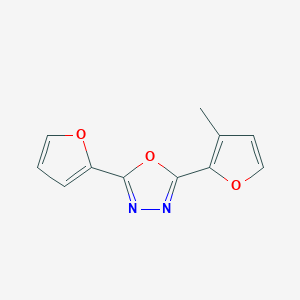
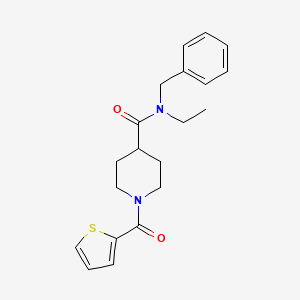
![N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4653040.png)

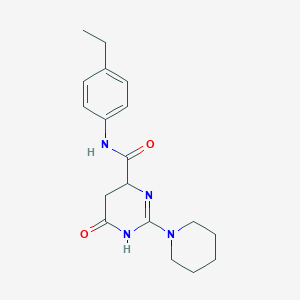
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine](/img/structure/B4653058.png)
![6-cyclopropyl-N-(4-fluorobenzyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4653066.png)